molecular formula C20H21N3O5 B5476591 1-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}imidazolidine-2,4-dione

1-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}imidazolidine-2,4-dione

Cat. No.: B5476591
M. Wt: 383.4 g/mol
InChI Key: IITGBPQFTCKWHH-UHFFFAOYSA-N
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Description

This compound is a derivative of naproxen, a well-known anti-inflammatory drug . It’s part of a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives . The compound has a molecular weight of 237.73 .


Synthesis Analysis

The compound is synthesized in excellent yields via the reaction of naproxenoyl chloride with different amino compounds . The structures of the synthesized compounds were established based on spectral and analytical results .


Molecular Structure Analysis

The molecular structure of the compound includes a morpholin-4-yl group and an imidazolidine-2,4-dione group . The compound has a solid form .


Chemical Reactions Analysis

The compound is part of a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which have been synthesized and evaluated for their potential antibacterial activity . The lactone function in the oxazolone ring was opened upon treatment of compound 10a with p-toluidine in ethanol under reflux .


Physical and Chemical Properties Analysis

The compound is a solid, white substance . It has a melting point of 258–260°C . The compound has a molecular weight of 237.73 .

Mechanism of Action

The compound has been studied for its potential antibacterial activity. Molecular docking simulation was carried out for Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis and is an attractive target for the development of novel antibacterial agents .

Properties

IUPAC Name

1-[2-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-16-5-4-13-8-15(3-2-14(13)9-16)17-10-22(6-7-28-17)19(25)12-23-11-18(24)21-20(23)26/h2-5,8-9,17H,6-7,10-12H2,1H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITGBPQFTCKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)CN4CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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